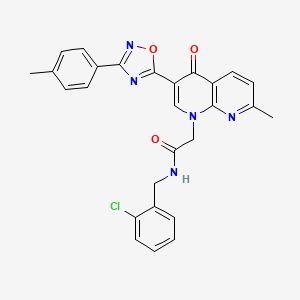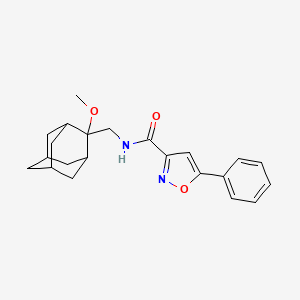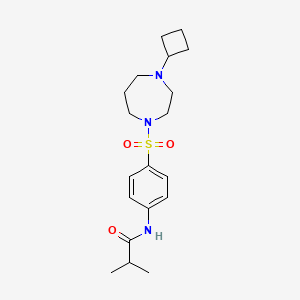
(4-(Tert-butyl)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Tert-butyl)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases.
Aplicaciones Científicas De Investigación
Organic Synthesis Building Blocks
tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc) Nitrone Equivalents
One significant application involves tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, easily prepared from aldehydes and tert-butyl N-hydroxycarbamate. These compounds act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Antimicrobial Activity
Synthesis and Evaluation of Antimicrobial Compounds
A study focused on synthesizing new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, characterized by their in vitro antibacterial and antifungal activities. Notably, compounds exhibited significant antimicrobial activity against various pathogenic bacterial and fungal strains, suggesting the potential of derivatives of (4-(Tert-butyl)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Structural and Theoretical Studies
Thermal and Optical Properties
Another application involves the detailed structural and theoretical analysis of a derivative, highlighting its synthesis, thermal, optical properties, and the structural confirmation via single crystal X-ray diffraction. This research provides insight into the compound's stability and potential applications in material science (Karthik et al., 2021).
Synthesis Efficiency
One-Pot Synthesis Methodology
Research also encompasses the development of efficient synthesis methods, such as the one-pot synthesis of pyrrole derivatives from acetophenone and trimethylacetaldehyde. This method highlights the compound's role in facilitating economical and high-yield production of significant organic compounds (Kaur & Kumar, 2018).
Mecanismo De Acción
Target of Action
The primary targets of (4-(Tert-butyl)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone are currently unknown. This compound is a derivative of phenylalanine , an essential amino acid that plays a crucial role in various biological processes
Mode of Action
It’s known that phenylalanine derivatives can influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
As a derivative of phenylalanine, it might be involved in the metabolic pathways of phenylalanine and its related compounds
Pharmacokinetics
Its molecular weight is 335.483 Da , which is within the range that allows for good bioavailability.
Result of Action
As a phenylalanine derivative, it may have potential ergogenic effects, influencing physical, mental, and physiological activities . More research is needed to confirm these effects and understand the compound’s specific actions at the molecular and cellular levels.
Propiedades
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-(4-tert-butylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3S/c1-22(2,3)18-11-9-17(10-12-18)21(24)23-15-13-20(14-16-23)27(25,26)19-7-5-4-6-8-19/h4-12,20H,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOQMACZYKVJPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Tert-butyl)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-5-((4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2478270.png)


![Tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate](/img/structure/B2478277.png)
![N-(2-chloro-4-methylphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2478278.png)
![2-[2,4-Dioxo-3-(oxolan-2-ylmethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2478279.png)

![4-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B2478282.png)
![2-(3-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2478284.png)

![N-[3-(2-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide](/img/structure/B2478286.png)


![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-cyclopentylurea](/img/structure/B2478291.png)